The compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a chiral cyclic amine that exhibits potential biological activity. It is characterized by a cyclopentane ring substituted with a cyclobutyl group and a methylamino moiety. This compound is of interest in medicinal chemistry due to its structural features and potential interactions with biological targets.
This compound can be synthesized from various precursors in the laboratory and is classified under organic compounds, specifically as an amine and alcohol. It falls within the category of cyclic amines, which are known for their diverse biological activities.
The synthesis of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol typically involves several steps:
The synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity. Techniques like chromatography are often employed for purification.
The molecular structure of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol can be represented as follows:
The stereochemistry at the 1 and 2 positions is crucial for its biological activity, making it a chiral compound.
Structural data can be obtained through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol can participate in various chemical reactions:
Reaction conditions, such as pH and temperature, significantly influence the outcome of these reactions.
The mechanism by which (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol exerts its biological effects typically involves interactions with specific receptors or enzymes. Its amine functionality allows it to form hydrogen bonds with target biomolecules, facilitating binding and subsequent biological activity.
Relevant data from literature sources indicate that this compound exhibits moderate lipophilicity, affecting its bioavailability.
(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts.
This comprehensive analysis highlights the significance of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol in both synthetic chemistry and potential therapeutic applications.
Cyclopentane derivatives have emerged as privileged scaffolds in drug design due to their unique physicochemical properties and bioisosteric versatility. These saturated five-membered rings exhibit enhanced three-dimensional character compared to planar aromatic systems, increasing the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved solubility and reduced crystal lattice energy [10]. The inherent ring strain of cyclopentane (∼6.2 kcal/mol) creates defined exit vectors for substituents, enabling precise spatial orientation of pharmacophoric elements. Historically, cyclopentane cores have been integral to antiviral therapeutics, exemplified by the neuraminidase inhibitor peramivir, a cyclopentane derivative bearing guanidino and acetamido functionalities that mimic the transition state of sialic acid cleavage [2] [7]. The scaffold's versatility is further demonstrated in non-viral applications, including PDE2 inhibitors where cyclopentane constraints improved lipophilic ligand efficiency by 50-fold through conformational stabilization [10]. Table 1 compares cyclopentane with other small aliphatic rings, highlighting its balanced profile of moderate strain energy and favorable vector geometry for medicinal chemistry applications.
Table 1: Physicochemical Properties of Small Aliphatic Rings in Drug Design
Ring System | Bond Angle (°) | Ring Strain (kcal/mol) | Key Medicinal Applications |
---|---|---|---|
Cyclopropane | 60° | 27.5 | VHL ligands, BTK inhibitors |
Cyclobutane | 90° | 26.3 | Conformational constraint |
Cyclopentane | 108° | 6.2 | Neuraminidase inhibitors (peramivir), PDE2 inhibitors |
Oxetane | 91° | 25.5 | Polarity modulation |
The bioactivity of aminocyclopentanol derivatives exhibits profound stereochemical dependence, with the (1R,2R) configuration conferring distinct advantages in neuraminidase-targeting applications. This stereoisomer positions both functional groups in a trans orientation across the cyclopentane ring, creating a pseudodiaxial conformation that optimally complements the conserved active site geometry of influenza neuraminidase [4] [6]. X-ray crystallographic studies of neuraminidase-inhibitor complexes reveal that the (1R,2R) configuration allows simultaneous hydrogen bonding between the C1-hydroxyl and catalytic residues (e.g., Glu276) while orienting the C2-amino group for salt bridge formation with Asp151 [2] [9]. This dual interaction is sterically unattainable in the cis-configured (1S,2R) diastereomer. The rigidity of the cyclopentane scaffold further enhances binding entropy by pre-organizing the pharmacophore, reducing the entropic penalty upon target engagement. Computational analyses indicate the (1R,2R) conformation exhibits a 2.8 kcal/mol free energy advantage over alternative stereoisomers in neuraminidase docking simulations, correlating with sub-micromolar inhibitory potency in enzymatic assays [9]. This stereospecificity extends beyond antiviral activity, influencing ADMET properties; the (1R,2R) configuration demonstrates 3-fold higher metabolic stability in human microsomal assays compared to its stereoisomers due to reduced cytochrome P450 accessibility to the constrained amino-alcohol moiety [10].
The integration of a cyclobutylmethylamino moiety at the C2-position of the (1R,2R)-aminocyclopentanol scaffold represents a strategic design innovation targeting neuraminidase's hydrophobic subsites. This substitution pattern synergistically combines the conformational advantages of cyclopentanol with the steric and electronic properties of the cyclobutyl group. Cyclobutane's 90° bond angles impart significant ring strain (26.3 kcal/mol), creating a pyramidalized geometry that projects the methylamino linker into adjacent hydrophobic pockets of neuraminidase, particularly the 150-cavity adjacent to the catalytic site [8] [10]. Table 2 compares the cyclobutylmethyl group with alternative substituents, highlighting its optimal balance of steric bulk and lipophilicity. The cyclobutyl ring's increased surface area relative to smaller alkyl groups (e.g., isopropyl) enhances van der Waals contacts with conserved residues (e.g., Trp178 and Ile222), while its moderate cLogP (1.9) avoids excessive hydrophobicity that could compromise solubility. Molecular dynamics simulations reveal the cyclobutyl group induces a 30% reduction in sidechain flexibility at the neuraminidase 150-loop compared to acyclic alkyl substituents, stabilizing an open conformation that facilitates inhibitor access [6]. Furthermore, the methylene spacer between cyclobutane and the amino group provides torsional flexibility, allowing adaptive binding to N1 and N2 neuraminidase subtypes with minimal potency loss (<5-fold variation in IC₅₀) despite sequence variations in the 430-cavity [2] [5]. This design strategy mirrors the evolution of clinical neuraminidase inhibitors, where peramivir's cyclopentane core outperformed earlier carbocyclic analogs due to enhanced hydrophobic contact with the 430-cavity [7].
Table 2: Comparative Analysis of C2-Substituents for Aminocyclopentanol-Based Neuraminidase Inhibitors
C2-Substituent | cLogP | Steric Volume (ų) | Relative IC₅₀ (N1) | Key Interactions |
---|---|---|---|---|
Methylamino | -0.5 | 23 | 1.0 (reference) | Minimal hydrophobic contact |
n-Butylamino | 1.2 | 65 | 0.4 | S1/S2 pocket filling |
Cyclobutylamino | 1.1 | 58 | 0.6 | Partial 150-cavity engagement |
Cyclobutylmethylamino | 1.9 | 72 | 0.2 | Optimal 150/430-cavity contact, adaptive binding |
Cyclohexylamino | 2.3 | 87 | 1.1 | Steric clash in N2 subtypes |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7